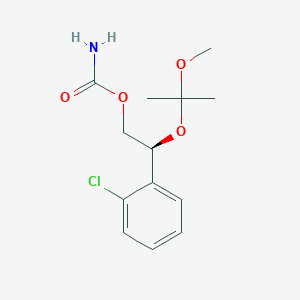
(betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)-benzeneethanol 1-Carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)-benzeneethanol 1-Carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)-benzeneethanol 1-Carbamate typically involves multi-step organic reactions. The starting materials might include chlorinated benzene derivatives and methoxy-substituted alcohols. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)-benzeneethanol 1-Carbamate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction pathway and product distribution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)-benzeneethanol 1-Carbamate can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound might be studied for its potential effects on cellular processes and enzyme activities. Its interactions with biological macromolecules could provide insights into new therapeutic targets.
Medicine
In medicine, carbamates are often investigated for their pharmacological properties. This compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry
In industry, this compound might be used as a precursor for the production of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)-benzeneethanol 1-Carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit or activate these targets, leading to changes in cellular functions and biochemical pathways. Detailed studies on its binding affinity, kinetics, and structural interactions are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)-benzeneethanol 1-Carbamate include other carbamates with different substituents on the benzene ring or variations in the alkoxy group. Examples might include:
- (betaS)-2-Chloro-beta-(1-ethoxy-1-methylethoxy)-benzeneethanol 1-Carbamate
- (betaS)-2-Chloro-beta-(1-methoxy-1-ethylethoxy)-benzeneethanol 1-Carbamate
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H18ClNO4 |
|---|---|
Molecular Weight |
287.74 g/mol |
IUPAC Name |
[(2S)-2-(2-chlorophenyl)-2-(2-methoxypropan-2-yloxy)ethyl] carbamate |
InChI |
InChI=1S/C13H18ClNO4/c1-13(2,17-3)19-11(8-18-12(15)16)9-6-4-5-7-10(9)14/h4-7,11H,8H2,1-3H3,(H2,15,16)/t11-/m1/s1 |
InChI Key |
IYOQJZBABNPCNT-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(OC)O[C@H](COC(=O)N)C1=CC=CC=C1Cl |
Canonical SMILES |
CC(C)(OC)OC(COC(=O)N)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















